molecular formula C17H15NO4 B12057112 Fmoc-Gly-OH-13C2

Fmoc-Gly-OH-13C2

Cat. No.: B12057112
M. Wt: 299.29 g/mol
InChI Key: NDKDFTQNXLHCGO-QZZXWHIHSA-N
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Description

Fmoc-Gly-OH-13C2, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, is a compound used primarily in peptide synthesis. It is a glycine derivative where the glycine molecule is labeled with carbon-13 isotopes at two positions. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-OH-13C2 typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the selective protection of the amino group while leaving the carboxyl group free.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and automated synthesis equipment to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-OH-13C2 undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

    Coupling Reactions: The free amino group can react with various carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    N-Hydroxysuccinimide (NHS): Often used in combination with DCC to activate carboxyl groups for coupling.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Gly-OH-13C2 is used in the synthesis of labeled peptides for structural studies using NMR spectroscopy. The carbon-13 labeling allows for detailed analysis of peptide structures and dynamics.

Biology

In biological research, labeled peptides synthesized using this compound are used to study protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling provides a means to trace and analyze these interactions with high precision.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. The labeled peptides can be used in pharmacokinetic studies to understand the distribution and metabolism of these drugs in the body.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and bioconjugates. These materials have applications in drug delivery, diagnostics, and as biomaterials.

Mechanism of Action

The primary mechanism of action of Fmoc-Gly-OH-13C2 involves its use as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group for further functionalization or analysis .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH-15N: Similar to Fmoc-Gly-OH-13C2 but labeled with nitrogen-15 instead of carbon-13.

    Fmoc-Gly-OH-2,2-d2: A deuterated version of Fmoc-Gly-OH, labeled with deuterium instead of carbon-13.

    Fmoc-Gly-Gly-Gly-OH: A tripeptide derivative used in similar applications but with different labeling and functional properties.

Uniqueness

This compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable in detailed structural and dynamic studies of peptides and proteins.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

299.29 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1

InChI Key

NDKDFTQNXLHCGO-QZZXWHIHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Origin of Product

United States

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